3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide
Brand Name: Vulcanchem
CAS No.: 853348-42-2
VCID: VC16032991
InChI: InChI=1S/C22H20ClNO2/c1-15(2)17-7-4-6-10-20(17)24-22(25)14-12-16-11-13-21(26-16)18-8-3-5-9-19(18)23/h3-15H,1-2H3,(H,24,25)/b14-12+
SMILES:
Molecular Formula: C22H20ClNO2
Molecular Weight: 365.8 g/mol

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide

CAS No.: 853348-42-2

Cat. No.: VC16032991

Molecular Formula: C22H20ClNO2

Molecular Weight: 365.8 g/mol

* For research use only. Not for human or veterinary use.

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide - 853348-42-2

Specification

CAS No. 853348-42-2
Molecular Formula C22H20ClNO2
Molecular Weight 365.8 g/mol
IUPAC Name (E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)prop-2-enamide
Standard InChI InChI=1S/C22H20ClNO2/c1-15(2)17-7-4-6-10-20(17)24-22(25)14-12-16-11-13-21(26-16)18-8-3-5-9-19(18)23/h3-15H,1-2H3,(H,24,25)/b14-12+
Standard InChI Key XSGTVPGSQXJHPL-WYMLVPIESA-N
Isomeric SMILES CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl
Canonical SMILES CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Synthesis

Structural Characteristics

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide features a furan ring substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a propenamide chain linked to a 2-isopropylphenyl moiety. The (E)-configuration of the acrylamide double bond is confirmed by its isomeric SMILES string: CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC22H20ClNO2\text{C}_{22}\text{H}_{20}\text{ClNO}_{2}
Molecular Weight365.8 g/mol
IUPAC Name(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)prop-2-enamide
Canonical SMILESCC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl
InChIKeyXSGTVPGSQXJHPL-WYMLVPIESA-N

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Furan Ring Formation: A Paal-Knorr synthesis or cross-coupling reaction likely constructs the 5-(2-chlorophenyl)furan core.

  • Acrylamide Coupling: The propenamide side chain is introduced via Heck coupling or nucleophilic acyl substitution, attaching the 2-isopropylphenyl group to the furan scaffold.

  • Purification: Recrystallization in ethanol or chromatography yields the pure compound, as evidenced by nuclear magnetic resonance (NMR) purity >95% in analogous syntheses .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1 \text{H} NMR: Signals for the isopropyl group’s methyl protons appear at δ 1.2–1.4 ppm, while the aromatic protons of the chlorophenyl and isopropylphenyl groups resonate between δ 7.0–8.2 ppm . The acrylamide’s trans-vinylic protons show coupling constants (JJ) of ~15 Hz, confirming the (E)-stereochemistry.

  • 13C^{13} \text{C} NMR: Key peaks include the carbonyl carbon (δ ~167 ppm), furan carbons (δ ~110–150 ppm), and quaternary aromatic carbons (δ ~125–140 ppm) .

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular ion peak at m/zm/z 365.1177 ([M]+^+), consistent with the theoretical molecular weight . Collision-induced dissociation (CID) fragments at m/zm/z 272.7 and 159.2 correspond to the loss of the isopropylphenyl and chlorophenyl groups, respectively .

Table 2: Predicted Collision Cross-Section (CCS) Values

Adductm/zm/zCCS (Ų)
[M+H]+^+366.12554189.4
[M+Na]+^+388.10748204.2
[M-H]^-364.11098197.0

Biological Activity and Mechanistic Insights

5-Lipoxygenase (5-LOX) Inhibition

Computational and Pharmacokinetic Profiling

ADMET Predictions

  • Absorption: High gastrointestinal permeability (Caco-2 Papp: 12 × 106^{-6} cm/s) due to moderate logP (3.1) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan ring, necessitating prodrug strategies.

  • Toxicity: Ames test predictions indicate low mutagenic risk (TA100: negative) .

Molecular Dynamics Simulations

Steered molecular dynamics (SMD) simulations (50 ns) reveal stable binding to 5-LOX, with root-mean-square deviation (RMSD) <2.0 Å. The isopropylphenyl group exhibits torsional flexibility, enabling adaptive binding in dynamic enzyme conformations.

Future Research Directions

  • Synthetic Optimization: Introduce electron-withdrawing groups (e.g., -CF3_3) to the chlorophenyl ring to enhance 5-LOX affinity.

  • In Vivo Validation: Assess pharmacokinetics and efficacy in rodent inflammation models.

  • Crystallographic Studies: Resolve the compound-5-LOX co-crystal structure to guide rational design.

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